molecular formula C15H14O4 B12573062 (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one CAS No. 194145-93-2

(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one

Cat. No.: B12573062
CAS No.: 194145-93-2
M. Wt: 258.27 g/mol
InChI Key: ZKFBXHXSNWPOEE-VIFPVBQESA-N
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Description

(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: is an organic compound belonging to the class of anthracenones This compound is characterized by its three hydroxyl groups and a methyl group attached to the anthracenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available anthracenone derivatives.

    Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 7 positions can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Methylation: The methyl group at the 9 position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Reduction: The reduction of the anthracenone core to the dihydroanthracenone can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Hydroxylation: Utilizing catalytic systems to achieve high selectivity and yield.

    Efficient Methylation: Employing optimized reaction conditions to minimize by-products.

    Scalable Reduction: Implementing robust reduction protocols to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Further reduction of the dihydroanthracenone core can yield fully reduced anthracene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation Products: Quinones and other oxidized anthracenone derivatives.

    Reduction Products: Fully reduced anthracene derivatives.

    Substitution Products: Esters, ethers, and other substituted anthracenone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic systems for organic transformations.

    Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

Biology

    Antioxidant Activity: The hydroxyl groups confer antioxidant properties, making it useful in biological studies.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine

    Drug Development:

    Pharmacology: Studies on its interactions with biological targets can lead to new drug discoveries.

Industry

    Dye Synthesis: Used in the production of dyes and pigments.

    Polymer Additives: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: shares similarities with other hydroxylated anthracenones such as:

Uniqueness

  • Hydroxylation Pattern : The specific positions of the hydroxyl groups confer unique chemical reactivity and biological activity.
  • Methyl Group : The presence of the methyl group at the 9 position distinguishes it from other similar compounds, affecting its physical and chemical properties.

Properties

CAS No.

194145-93-2

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(3S)-3,5,7-trihydroxy-9-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C15H14O4/c1-7-11-4-10(17)5-13(18)12(11)3-8-2-9(16)6-14(19)15(7)8/h3-5,9,16-18H,2,6H2,1H3/t9-/m0/s1

InChI Key

ZKFBXHXSNWPOEE-VIFPVBQESA-N

Isomeric SMILES

CC1=C2C(=CC3=C1C=C(C=C3O)O)C[C@@H](CC2=O)O

Canonical SMILES

CC1=C2C(=CC3=C1C=C(C=C3O)O)CC(CC2=O)O

Origin of Product

United States

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